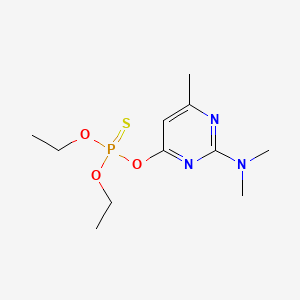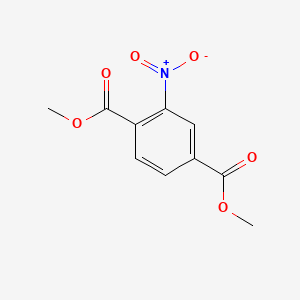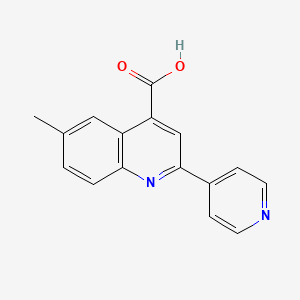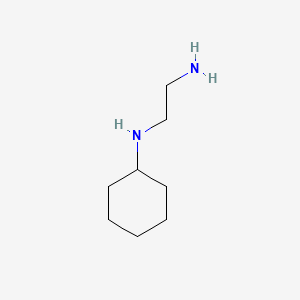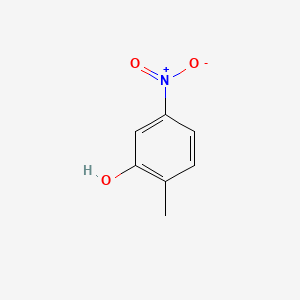
2-Methyl-5-nitrophenol
Vue d'ensemble
Description
2-Methyl-5-nitrophenol is an organic compound with the molecular formula C7H7NO3. It is a derivative of phenol, where the hydrogen atom in the ortho position relative to the hydroxyl group is replaced by a methyl group, and the hydrogen atom in the para position is replaced by a nitro group. This compound is known for its light yellow to brown crystalline appearance and is used in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyl-5-nitrophenol can be synthesized through the nitration of o-cresol (2-methylphenol). The process involves the following steps:
Nitration: o-Cresol is dissolved in a mixture of concentrated sulfuric acid and nitric acid. The reaction mixture is maintained at a low temperature (0-5°C) to control the exothermic reaction.
Isolation: The reaction mixture is then poured into ice-cold water to precipitate the product.
Industrial Production Methods
In industrial settings, the production of this compound can be optimized by using continuous flow reactors and automated control systems to ensure consistent reaction conditions and high yields. The process typically involves the direct nitration of o-cresol without the need for intermediate steps, reducing costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5-nitrophenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Halogenation Reagents: Chlorine or bromine with a Lewis acid catalyst.
Oxidizing Agents: Potassium permanganate, chromic acid.
Major Products
Reduction: 2-Methyl-5-aminophenol.
Substitution: Halogenated derivatives of this compound.
Oxidation: 2-Methyl-5-nitrobenzoic acid.
Applications De Recherche Scientifique
2-Methyl-5-nitrophenol has several applications in scientific research and industry:
Mécanisme D'action
The mechanism of action of 2-methyl-5-nitrophenol involves its interaction with various molecular targets and pathways:
Nitro Group Reduction: The nitro group can be reduced to an amino group, which can then participate in further biochemical reactions.
Electrophilic Substitution:
Comparaison Avec Des Composés Similaires
2-Methyl-5-nitrophenol can be compared with other nitrophenols and methylphenols:
2-Methyl-4-nitrophenol: Similar structure but with the nitro group in the para position relative to the hydroxyl group.
4-Nitrophenol: Lacks the methyl group, making it less hydrophobic and altering its reactivity.
2-Nitrophenol: The nitro group is in the ortho position relative to the hydroxyl group, affecting its chemical properties and applications.
This compound is unique due to the combined presence of the methyl and nitro groups, which influence its reactivity and applications in various fields.
Propriétés
IUPAC Name |
2-methyl-5-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFDLIXUUJMPSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063874 | |
| Record name | Phenol, 2-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5428-54-6 | |
| Record name | 2-Methyl-5-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5428-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitro-2-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005428546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-5-nitrophenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50664 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-5-nitrophenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41203 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-5-nitrophenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12987 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2-methyl-5-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nitro-o-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.164 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Nitro-2-cresol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XA3M9BL6B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different ways 2-methyl-5-nitrophenol can be synthesized?
A1: this compound can be synthesized through several routes. One method involves the direct oxidation of 4-nitrotoluene using toluene dioxygenase, producing both this compound and 3-methyl-6-nitrocatechol. Another approach involves a multi-step synthesis using 2-methyl-5-nitroaniline as a starting material, followed by diazotization and hydrolysis. This latter method has been associated with high costs and significant wastewater production.
Q2: Has the degradation of this compound been studied?
A2: Yes, research has investigated the degradation of a related compound, 4-nitrotoluene, through an O3/H2O2 process. This process led to the identification of several degradation products, including this compound, highlighting its potential presence as a byproduct in environmental samples. Further research on the degradation pathways of this compound itself would be beneficial.
Q3: What is the significance of studying the pairwise-substitution effects in nitrophenols, including this compound?
A3: Understanding pairwise-substitution effects in nitrophenols like this compound provides valuable insights into the relationship between molecular structure and physicochemical properties. This knowledge contributes to a deeper understanding of how different substituents on the aromatic ring influence factors such as enthalpy of formation, intramolecular hydrogen bonding strength, and potential reactivity. Such information is crucial for predicting the behavior of these compounds in various chemical reactions and environments.
Q4: Can this compound be used in organic synthesis?
A4: Research demonstrates the utility of this compound as a starting material in complex molecule synthesis. It has been successfully employed in the iron-mediated total synthesis of Furoclausine-A, a naturally occurring furoquinoline alkaloid. This example highlights the potential of this compound as a valuable building block in organic chemistry, particularly for constructing molecules with biological relevance.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one](/img/structure/B1294654.png)
